(4-Aminopyridin-2-yl)methanol hydrochloride

Purity Procurement Quality Control

Secure a versatile pyridine building block with a unique 2-hydroxymethyl handle for divergent functionalization (oxidation, esterification). The 4-amino group enables rapid amide coupling to generate potent B-Raf(V600E) inhibitor libraries. As a stable hydrochloride salt, it offers superior solubility and solid-state handling compared to free-base analogs. Ideal for medicinal chemistry programs targeting kinases (EGFR, ALK, c-MET) and CYP51 inhibitors. Order now to accelerate your SAR exploration with this orthogonal dual-functional scaffold.

Molecular Formula C6H9ClN2O
Molecular Weight 160.601
CAS No. 1354940-95-6
Cat. No. B567772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopyridin-2-yl)methanol hydrochloride
CAS1354940-95-6
Synonyms(4-AMINOPYRIDIN-2-YL)METHANOL HYDROCHLORIIDE
Molecular FormulaC6H9ClN2O
Molecular Weight160.601
Structural Identifiers
SMILESC1=CN=C(C=C1N)CO.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H
InChIKeyCRKQGIUTVRMJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6): A Key Intermediate for Targeted Therapeutics


(4-Aminopyridin-2-yl)methanol hydrochloride is a heterocyclic organic compound classified as a pyridine derivative with the molecular formula C6H9ClN2O and a molecular weight of 160.60 g/mol [1]. It exists as a hydrochloride salt, featuring a pyridine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 2-position, making it a versatile building block for pharmaceutical and chemical research .

Why (4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6) Cannot Be Substituted with General 4-Aminopyridines


While the 4-aminopyridine scaffold is common in kinase inhibitor research, the specific hydroxymethyl group at the 2-position of the pyridine ring provides a critical and distinct chemical handle for downstream functionalization. This functional group allows for divergent synthetic pathways, such as oxidation or esterification, that are not possible with simpler, unsubstituted 4-aminopyridines . Furthermore, the hydrochloride salt form offers advantages in terms of solid-state stability and solubility in polar solvents, which are not guaranteed with generic free-base analogs .

Quantitative Procurement Guide for (4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6): Comparator-Based Evidence


Purity Specifications: Comparative Analysis of Commercially Available Batches

Procurement decisions often hinge on product purity, as this parameter directly impacts the efficiency and outcome of subsequent synthetic or biological applications. For (4-Aminopyridin-2-yl)methanol hydrochloride, commercial suppliers offer varying purity levels, with some providing higher guaranteed purity (≥97%) compared to the standard industrial grade (95%) .

Purity Procurement Quality Control

Differential Reactivity: Hydroxymethyl Group as a Synthetic Handle vs. 4-Aminopyridine

The presence of the hydroxymethyl group on the pyridine ring distinguishes (4-Aminopyridin-2-yl)methanol hydrochloride from simpler 4-aminopyridine. This group allows for specific chemical transformations that are not possible with the unsubstituted analog. For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification reactions, enabling the creation of more complex molecular architectures . This is a key differentiator for researchers seeking to introduce a specific functional handle at the 2-position of the pyridine ring.

Synthesis Functionalization Building Block

Cost Analysis for Procurement: Price Comparison Across Suppliers

For large-scale research projects, cost is a significant factor. A direct comparison of commercial pricing for (4-Aminopyridin-2-yl)methanol hydrochloride reveals a notable range. While high-purity batches (97%) from premium suppliers command a premium price, lower-purity alternatives (95%) are available at a significantly reduced cost, offering flexibility for different research budgets and application requirements .

Procurement Cost Pricing

Structural Confirmation: Unique InChIKey as a Definitive Identifier

The unique molecular structure of (4-Aminopyridin-2-yl)methanol hydrochloride is definitively characterized by its InChIKey, CRKQGIUTVRMJEM-UHFFFAOYSA-N . This standardized identifier is crucial for unambiguous compound identification in databases and publications, ensuring that researchers are procuring the exact molecule required for their experiments, and not a closely related isomer or analog. This specificity is paramount in fields like medicinal chemistry where subtle structural changes can dramatically alter biological activity.

Identity Analytical Quality Assurance

Optimal Application Scenarios for (4-Aminopyridin-2-yl)methanol hydrochloride (CAS 1354940-95-6) in Research and Industry


Synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) Kinase Inhibitors

This compound is ideally suited for the preparation of N-(4-aminopyridin-2-yl)amide derivatives, a class of molecules identified as potent B-Raf(V600E) inhibitors. The 4-amino group serves as a critical attachment point for amide bond formation, while the 2-hydroxymethyl group offers an orthogonal functional handle for further diversification or conjugation [1].

Medicinal Chemistry for Kinase-Targeted Therapeutics

The 4-aminopyridine core is a well-known pharmacophore in kinase inhibition. This specific hydrochloride salt is a valuable intermediate for generating compound libraries targeting various kinases (e.g., EGFR, ALK, c-MET) implicated in cancer and inflammatory diseases [1]. Its dual functional groups allow for rapid structure-activity relationship (SAR) exploration.

Development of CYP51 Inhibitors for Neglected Tropical Diseases

Research has demonstrated that 4-aminopyridyl-based compounds act as effective CYP51 inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. The hydroxymethyl group on this scaffold may be leveraged to modulate key physicochemical properties, such as solubility and metabolic stability, which are crucial for in vivo efficacy [2].

Research into Voltage-Gated Potassium Channel Modulators

Aminopyridines are known to block voltage-gated potassium channels. This specific compound, with its hydroxymethyl group, serves as a starting point for the design of novel channel blockers with potentially improved selectivity and safety profiles compared to the parent compound, 4-aminopyridine (fampridine) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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